molecular formula C22H30MnN4O14P2 B1146097 4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+) CAS No. 155319-91-8

4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)

Cat. No.: B1146097
CAS No.: 155319-91-8
M. Wt: 691.4 g/mol
InChI Key: CXFKOLCMCRBYPL-UHFFFAOYSA-L
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Description

Mangafodipir is a compound used as a contrast agent in magnetic resonance imaging (MRI) of the liver and pancreas. It consists of paramagnetic manganese (II) ions combined with the chelating agent dipyridoxyl diphosphate. This combination enhances the contrast in MRI scans by making normal tissue appear brighter than abnormal or cancerous tissue .

Preparation Methods

Mangafodipir trisodium is prepared by combining manganese (II) ions with dipyridoxyl diphosphate in a controlled environment. The process involves dissolving the components in water and adjusting the pH to ensure stability. The solution is then filtered and sterilized for intravenous use .

Chemical Reactions Analysis

Mangafodipir undergoes several types of chemical reactions, including:

    Oxidation: The manganese (II) ions can be oxidized to manganese (III) or manganese (IV) under certain conditions.

    Reduction: The manganese (II) ions can be reduced back to their original state.

    Substitution: The chelating agent can be replaced by other ligands in the presence of competing ions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Mangafodipir has a wide range of scientific research applications:

    Chemistry: It is used as a paramagnetic contrast agent in MRI to study the structure and function of various organs.

    Biology: It helps in visualizing biological processes and detecting abnormalities in tissues.

    Medicine: It is used in diagnosing liver and pancreatic diseases, as well as in monitoring the effectiveness of treatments.

Mechanism of Action

Mangafodipir works by dissociating into manganese (II) ions and dipyridoxyl diphosphate after intravenous administration. The manganese ions are taken up by hepatocytes, enhancing the contrast in MRI scans. The dipyridoxyl diphosphate is distributed to the extracellular fluid and later eliminated via urine. The compound also exhibits manganese superoxide dismutase mimetic activity, which helps in reducing oxidative stress .

Comparison with Similar Compounds

Mangafodipir is unique compared to other contrast agents due to its dual function as both an MRI contrast agent and a manganese superoxide dismutase mimetic. Similar compounds include:

Mangafodipir stands out due to its ability to enhance MRI contrast while also providing therapeutic benefits through its antioxidant properties.

Properties

CAS No.

155319-91-8

Molecular Formula

C22H30MnN4O14P2

Molecular Weight

691.4 g/mol

IUPAC Name

[4-[[carboxymethyl-[2-[carboxymethyl-[[3-hydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]ethyl]amino]methyl]-5-hydroxy-6-methylpyridin-2-yl]methyl hydrogen phosphate;manganese(2+)

InChI

InChI=1S/C22H32N4O14P2.Mn/c1-13-21(31)15(5-17(23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-16-6-18(12-40-42(36,37)38)24-14(2)22(16)32;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);/q;+2/p-2

InChI Key

CXFKOLCMCRBYPL-UHFFFAOYSA-L

SMILES

CC1=NC=C(C(=C1[O-])CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)[O-])CC(=O)O)CC(=O)O)COP(=O)(O)O.[Mn+2]

Canonical SMILES

CC1=C(C(=CC(=N1)COP(=O)(O)[O-])CN(CCN(CC2=CC(=NC(=C2O)C)COP(=O)(O)[O-])CC(=O)O)CC(=O)O)O.[Mn+2]

Synonyms

Mangafodipir

Origin of Product

United States

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